Cas no 2039-90-9 (2,6-Dimethylstyrene)
2,6-Dimethylstyrene Chemical and Physical Properties
Names and Identifiers
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- Benzene,2-ethenyl-1,3-dimethyl-
- 2-ethenyl-1,3-dimethylbenzene
- 1,3-Dimethyl-2-vinylbenzene
- 2,6-dimethyl-1-vinylbenzene
- 2,6-DIMETHYLSTYRENE
- 2,6-Dimethyl-styrol
- 2,6-dimethylvinylbenzene
- 2-ethenyl-1,3-dimethyl-benzene
- Benzene,2-ethenyl-1,3-dimethyl
- Styrene,2,6-dimethyl
- CS-0158030
- EINECS 218-029-4
- AB89892
- Styrene, 2,6-dimethyl-
- DTXSID20174333
- AS-76434
- OWRKXOZFTROHSH-UHFFFAOYSA-N
- FT-0709167
- D94584
- NS00021826
- W-206512
- MFCD00014938
- 2-ethenyl-1, 3-dimethylbenzene
- 2039-90-9
- 2,6-dimethyl-styrene
- 1,3-Dimethyl-2-ethenylbenzene
- Benzene, 2-ethenyl-1,3-dimethyl-
- EN300-1856683
- AKOS006283306
- DB-098358
- DTXCID3096824
- 2,6-Dimethylstyrene
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- MDL: MFCD00014938
- Inchi: 1S/C10H12/c1-4-10-8(2)6-5-7-9(10)3/h4-7H,1H2,2-3H3
- InChI Key: OWRKXOZFTROHSH-UHFFFAOYSA-N
- SMILES: C1(C=C)C(C)=CC=CC=1C
Computed Properties
- Exact Mass: 132.09400
- Monoisotopic Mass: 132.093900383g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 0.9010
- Melting Point: -38.6°C
- Boiling Point: 189.15°C (estimate)
- Flash Point: 56.8±10.3 °C
- Refractive Index: 1.5330
- PSA: 0.00000
- LogP: 2.94640
- Vapor Pressure: 1.0±0.2 mmHg at 25°C
2,6-Dimethylstyrene Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,6-Dimethylstyrene Customs Data
- HS CODE:2902909090
- Customs Data:
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
2,6-Dimethylstyrene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X31845-100mg |
2,6-Dimethylstyrene |
2039-90-9 | 95% mix TBC as stabilizer | 100mg |
¥516.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X31845-1g |
2,6-Dimethylstyrene |
2039-90-9 | 95% mix TBC as stabilizer | 1g |
¥1947.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X31845-250mg |
2,6-Dimethylstyrene |
2039-90-9 | 95% mix TBC as stabilizer | 250mg |
¥774.0 | 2024-07-18 | |
| TRC | D480590-25mg |
2,6-Dimethylstyrene |
2039-90-9 | 25mg |
$ 65.00 | 2023-09-07 | ||
| TRC | D480590-50mg |
2,6-Dimethylstyrene |
2039-90-9 | 50mg |
$ 87.00 | 2023-09-07 | ||
| TRC | D480590-200mg |
2,6-Dimethylstyrene |
2039-90-9 | 200mg |
$ 109.00 | 2023-09-07 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD68513-100mg |
2,6-Dimethylstyrene |
2039-90-9 | 95% mix TBC as stabilizer | 100mg |
¥444.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD68513-250mg |
2,6-Dimethylstyrene |
2039-90-9 | 95% mix TBC as stabilizer | 250mg |
¥666.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD68513-1g |
2,6-Dimethylstyrene |
2039-90-9 | 95% mix TBC as stabilizer | 1g |
¥1676.0 | 2022-03-01 | |
| abcr | AB444357-250 mg |
1,3-Dimethyl-2-vinylbenzene, min. 95%; . |
2039-90-9 | 250MG |
€199.60 | 2023-07-18 |
2,6-Dimethylstyrene Suppliers
2,6-Dimethylstyrene Related Literature
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Bao Gao,Guoying Zhang,Xibing Zhou,Hanmin Huang Chem. Sci. 2018 9 380
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2. Reinvestigation of the formaldehyde–aniline condensation. Part 4. Ultraviolet photoelectron and electron transmission spectra of N-methyleneaniline and its symmetric dimethyl ring-substituted homologues and semiempirical theoretical evaluationsGiuseppe Distefano,Angelo G. Giumanini,Alberto Modelli,Gabriella Poggi J. Chem. Soc. Perkin Trans. 2 1985 1623
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3. 503. Some nuclear-methylated styrenes and related compounds. Part IIG. T. Kennedy,F. Morton J. Chem. Soc. 1949 2383
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4. 503. Some nuclear-methylated styrenes and related compounds. Part IIG. T. Kennedy,F. Morton J. Chem. Soc. 1949 2383
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5. Sites of successive bromination of the ambident nucleophiles 2-methoxy-, 2,4-dimethoxy- and 2,4,6-trimethoxy-benzylidenefluorenes and 2,2-dimesityl-1-tert-butylethenolBagrat A. Shainyan,Irina Eventova,Zvi Rappoport J. Chem. Soc. Perkin Trans. 1 1993 1281
Additional information on 2,6-Dimethylstyrene
2,6-Dimethylstyrene: A Comprehensive Overview
The compound with CAS No. 2039-90-9, commonly referred to as 2,6-Dimethylstyrene, is a versatile and intriguing chemical entity that has garnered significant attention in both academic and industrial circles. This compound, a derivative of styrene with two methyl groups attached at the 2 and 6 positions of the benzene ring, exhibits unique chemical properties that make it valuable in various applications. In this article, we will delve into the structural characteristics, synthesis methods, applications, and recent advancements in research related to 2,6-Dimethylstyrene.
2,6-Dimethylstyrene is an aromatic compound with the molecular formula C11H14. Its structure consists of a benzene ring substituted with two methyl groups at the 2 and 6 positions and a vinyl group (-CH2CH2) at the para position. This arrangement imparts 2,6-Dimethylstyrene with distinct electronic and steric properties. The compound is typically a colorless liquid with a pleasant odor, making it suitable for use in various industries.
The synthesis of 2,6-Dimethylstyrene involves several methods, including the alkylation of styrene derivatives or the direct coupling of appropriate precursors. Recent studies have explored more efficient and environmentally friendly synthesis routes, such as catalytic processes using transition metal catalysts. These advancements have not only improved the yield but also reduced the environmental footprint of production processes.
One of the most notable applications of 2,6-Dimethylstyrene is in the polymer industry. The compound serves as a monomer for producing thermoplastic elastomers and high-performance polymers. Its ability to undergo polymerization under mild conditions makes it an attractive choice for manufacturing lightweight and durable materials. Additionally, 2,6-Dimethylstyrene is used in the production of adhesives, coatings, and sealants due to its excellent bonding properties.
In recent years, researchers have focused on leveraging the unique properties of 2,6-Dimethylstyrene for advanced applications. For instance, studies have demonstrated its potential as a precursor for synthesizing functional polymers with tailored mechanical and thermal properties. Moreover, 2,6-Dimethylstyrene has shown promise in biomedical applications, such as drug delivery systems and tissue engineering scaffolds. Its biocompatibility and ability to form porous structures make it an ideal candidate for these emerging fields.
The chemical stability of 2,6-Dimethylstyrene is another area that has been extensively studied. Recent research has highlighted its resistance to oxidative degradation under certain conditions, which enhances its suitability for long-term applications in harsh environments. Furthermore, investigations into its reactivity with various chemical agents have provided insights into its potential use in cross-linking reactions and polymer modification.
In terms of environmental impact, efforts have been made to assess the biodegradability and toxicity of 2,6-Dimethylstyrene. Studies indicate that under specific conditions, the compound can undergo microbial degradation, reducing its persistence in natural ecosystems. However, further research is required to fully understand its environmental fate and develop strategies for minimizing ecological risks.
The versatility of 2,6-Dimethylstyrene extends to its role as an intermediate in organic synthesis. Its ability to participate in various reaction pathways makes it a valuable building block for constructing complex molecules. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically enriched derivatives of 2,6-Dimethylstyrene, opening new avenues for chiral chemistry applications.
In conclusion, 2039-90-9 (or 2,6-Dimethylstyrene) stands out as a multifaceted compound with a wide range of applications across diverse industries. Ongoing research continues to uncover new potential uses and improve existing processes involving this compound. As scientific understanding deepens and technological innovations emerge, 2039-90-9 (or 2,6-Dimethylstyrenes) will undoubtedly play an increasingly important role in shaping future materials science and biotechnology landscapes.
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